molecular formula C21H21ClN2O2S B2487865 Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396748-90-5

Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2487865
CAS No.: 1396748-90-5
M. Wt: 400.92
InChI Key: PGBYBKDFUSWJSK-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21ClN2O2S and its molecular weight is 400.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Benzo[d]thiazol derivatives have shown significant promise in antimicrobial research. For example, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with certain compounds exhibiting potent activity against Mycobacterium tuberculosis. The study emphasizes the scaffold's potential in developing novel anti-tubercular agents with low cytotoxicity and satisfactory therapeutic indexes (Pancholia et al., 2016). Additionally, various benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing variable and modest efficacy against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Antiproliferative and Structural Analysis

The antiproliferative activities and structural characterization of benzo[d]thiazol derivatives have also been a focus. For instance, a novel bioactive heterocycle with a benzo[d]isoxazol moiety was synthesized and evaluated for antiproliferative activity, with its structure confirmed via X-ray diffraction studies. This compound's molecular structure is stabilized by inter and intra-molecular hydrogen bonds, hinting at its stability and potential bioactivity (Prasad et al., 2018).

Molecular Docking and Estrogenic Activity Studies

Another research area involves the synthesis and characterization of benzothiazolopyridine compounds, alongside molecular docking studies to predict their activity against critical targets in breast cancer, such as estrogen and progesterone receptors. This approach allows for the assessment of the compounds' potential as therapeutic agents against hormone-related cancers (Shirani et al., 2021).

Molecular Interaction Studies

Research has also explored the molecular interactions of specific benzo[d]thiazol derivatives with cannabinoid receptors, providing insights into their binding modes and potential therapeutic implications. Such studies contribute to understanding the structural requirements for antagonist activity at these receptors, aiding in the design of more effective treatments for related conditions (Shim et al., 2002).

Future Directions

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on optimizing the synthesis process, exploring their mechanism of action in more detail, and conducting more in-depth safety and hazard analysis.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c22-18-4-1-15(2-5-18)12-26-13-16-7-9-24(10-8-16)21(25)17-3-6-19-20(11-17)27-14-23-19/h1-6,11,14,16H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBYBKDFUSWJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.